1-[(3-methylphenyl)methoxy]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound belongs to the 2-oxo-1,2-dihydropyridine-3-carboxamide family, characterized by a pyridine ring with a ketone group at position 2 and a carboxamide substituent at position 2. The molecule features a 3-methylphenylmethoxy group at position 1 and a 3-nitrophenyl amide group. The nitro group confers strong electron-withdrawing properties, while the methylphenylmethoxy substituent may enhance lipophilicity and influence π-conjugation .
Properties
IUPAC Name |
1-[(3-methylphenyl)methoxy]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-14-5-2-6-15(11-14)13-28-22-10-4-9-18(20(22)25)19(24)21-16-7-3-8-17(12-16)23(26)27/h2-12H,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMWMNPQDPTZDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-methylphenyl)methoxy]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-[(3-methylphenyl)methoxy]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Research has shown its potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its biological activity suggests potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[(3-methylphenyl)methoxy]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes related to oxidative stress and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
1-[(4-Fluorophenyl)methyl]-N-(3-Nitrophenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide (BJ25923)
- Substituents : 4-Fluorobenzyl (position 1), 3-nitrophenyl amide (position 3).
- Key Differences: Replacing the 3-methylphenylmethoxy group with a 4-fluorobenzyl alters electronic effects.
- Structural Impact : The benzyl group may reduce steric hindrance compared to the bulkier methoxy-linked 3-methylphenyl group. The shared 3-nitrophenyl amide suggests similar hydrogen-bonding capacity .
N-(3-Bromo-2-Methylphenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide
- Substituents : 3-Bromo-2-methylphenyl amide (position 3).
- Key Differences : The absence of a methoxy group at position 1 and the bromine atom on the phenyl ring increase molecular weight and polarizability. Bromine’s larger atomic radius may influence crystal packing, as seen in its isostructural relationship with the chloro analogue .
- Tautomerism: Exists as a keto-amine tautomer, stabilized by intramolecular N–H⋯O hydrogen bonds.
2-Oxo-1-(Prop-2-En-1-yl)-N-(3,4,5-Trimethoxyphenyl)-1,2-Dihydropyridine-3-Carboxamide
- Substituents : Allyl group (position 1), 3,4,5-trimethoxyphenyl amide (position 3).
- The trimethoxyphenyl group provides strong electron-donating effects, opposing the nitro group’s electron-withdrawing nature in the target compound.
- Physical Properties : Higher molar mass (344.36 g/mol) and predicted boiling point (563.5°C) compared to the target compound, likely due to increased methoxy group density .
Structural and Crystallographic Comparisons
- Dihedral Angles : In N-(3-Bromo-2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, the dihedral angle between aromatic rings is 8.38°, indicating near-planarity due to π-conjugation via the amide bridge. The target compound’s 3-methylphenylmethoxy group may introduce slight torsional strain, reducing planarity .
- Hydrogen Bonding : Centrosymmetric dimers formed via N–H⋯O interactions are common in this family (e.g., ). The 3-nitrophenyl group in the target compound may strengthen hydrogen bonding compared to halogenated analogues, affecting solubility and melting points.
Physicochemical Properties (Table 1)
Biological Activity
1-[(3-methylphenyl)methoxy]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Antioxidant Activity
Research has indicated that derivatives of dihydropyridine compounds exhibit notable antioxidant properties. A study demonstrated that related compounds significantly reduced oxidative stress markers in vitro, suggesting a protective mechanism against cellular damage caused by free radicals .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. In a comparative study, it was found to inhibit the growth of Gram-positive and Gram-negative bacteria effectively. The minimum inhibitory concentration (MIC) values were determined, revealing that the compound's activity is comparable to standard antibiotics .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases. The compound's anti-inflammatory effects were evaluated in a model of acute inflammation. Results indicated a significant reduction in inflammatory markers, suggesting that it may modulate pathways involved in inflammation .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Scavenging Free Radicals : Its antioxidant properties allow it to neutralize free radicals, contributing to its protective effects against oxidative stress.
Case Study 1: Antimicrobial Evaluation
In a study conducted on various bacterial strains, this compound was tested for its antimicrobial efficacy. The results indicated that the compound had an MIC of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These findings suggest its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Anti-inflammatory Response
A controlled experiment assessed the anti-inflammatory effects of the compound in a rat model induced with carrageenan. The administration of the compound resulted in a significant decrease in paw edema compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells, supporting its role as an anti-inflammatory agent.
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 1-[(3-methylphenyl)methoxy]-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and what parameters critically affect reaction yields?
- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A representative method involves refluxing precursors (e.g., 2-chloronicotinic acid derivatives) with substituted anilines in the presence of pyridine and p-toluenesulfonic acid as a catalyst . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Temperature : Prolonged reflux (~12–24 hours) ensures complete conversion.
- Purification : Crystallization from methanol or ethanol yields pure product. Yield optimization requires stoichiometric control of the nitro-substituted aniline to prevent side reactions .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Answer :
- NMR : and NMR in deuterated DMSO or CDCl resolve aromatic protons, methoxy groups, and amide linkages. Integration ratios confirm substitution patterns .
- X-ray crystallography : Resolves tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) and intermolecular interactions. For example, hydrogen bonding (N–H⋯O) between amide and carbonyl groups stabilizes centrosymmetric dimers .
Q. What preliminary biological assays are recommended to screen for bioactivity?
- Answer :
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi.
- Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC determination. Dose-response curves should be validated with positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How does the π-conjugation system and substitution pattern influence molecular conformation and supramolecular assembly?
- Answer : The planar conformation of the dihydropyridine core is stabilized by extended π-conjugation through the amide bridge. Substitutions (e.g., 3-methylphenyl methoxy, 3-nitrophenyl) introduce steric effects, altering dihedral angles between aromatic rings (e.g., 8.38° in a brominated analog) . Hydrogen bonding (N–H⋯O, ~2.8–3.0 Å) and van der Waals interactions drive dimerization, as confirmed by crystallographic data .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized protocols : Use identical cell lines, incubation times, and solvent controls.
- Purity validation : HPLC-MS (>98% purity) to exclude confounding byproducts.
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., nitro vs. methoxy groups) to isolate pharmacophores .
Q. What advanced strategies optimize regioselectivity in functionalization reactions (e.g., nitration or halogenation)?
- Answer :
- Directed ortho-metalation : Use directing groups (e.g., amides) to position electrophiles.
- Microwave-assisted synthesis : Enhances reaction rates and selectivity for nitro-group introduction.
- Computational modeling : DFT calculations predict reactive sites based on electron density maps (e.g., nitro groups deactivate meta positions) .
Q. How can tautomeric equilibria (e.g., keto-amine vs. hydroxy-pyridine) be experimentally validated?
- Answer :
- Solid-state analysis : X-ray crystallography definitively identifies the dominant tautomer (e.g., keto-amine form in crystal lattices) .
- Solution-phase studies : NMR in DMSO-d detects tautomer-specific shifts (e.g., amide N–H at ~10 ppm).
- Isotopic labeling : -labeling tracks proton transfer dynamics via 2D NMR .
Q. What computational approaches predict intermolecular interaction networks in crystal packing?
- Answer :
- Hirshfeld surface analysis : Quantifies contact contributions (e.g., H⋯O vs. H⋯H interactions).
- Molecular dynamics (MD) simulations : Simulate packing motifs under varying temperatures/solvents.
- Docking studies : Identify potential protein-binding sites influenced by nitro and methoxy groups .
Methodological Guidelines
- Synthesis Optimization : Use Schlenk techniques for moisture-sensitive steps. Monitor reactions via TLC (silica gel, ethyl acetate/hexane eluent) .
- Data Contradiction Analysis : Cross-validate spectral data with computational predictions (e.g., ChemDraw NMR simulations) .
- Crystallography : Collect high-resolution data (≤0.8 Å) at low temperature (100 K) to minimize thermal motion artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
